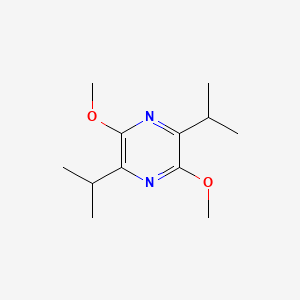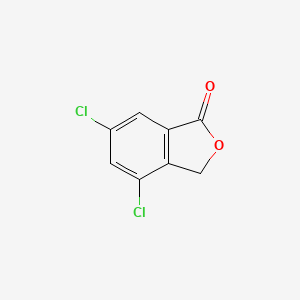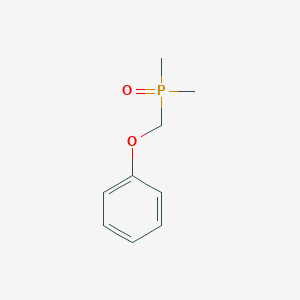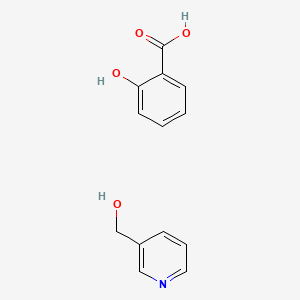
Diphenyl-lambda~2~-germane--trimethylgermyl (1/2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl-lambda~2~-germane–trimethylgermyl (1/2) is an organogermanium compound that features both diphenyl and trimethylgermyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl-lambda~2~-germane–trimethylgermyl (1/2) typically involves the reaction of diphenylgermane with trimethylgermyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and toluene. The reaction is often catalyzed by a base such as potassium tert-butoxide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of diphenyl-lambda~2~-germane–trimethylgermyl (1/2) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Diphenyl-lambda~2~-germane–trimethylgermyl (1/2) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: It can be reduced to form lower oxidation state germanium compounds.
Substitution: The phenyl and trimethylgermyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organolithium compounds are commonly used.
Major Products Formed
Oxidation: Germanium dioxide (GeO2) and other germanium oxides.
Reduction: Lower oxidation state germanium compounds.
Substitution: Various substituted organogermanium compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Diphenyl-lambda~2~-germane–trimethylgermyl (1/2) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and therapeutic applications.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of diphenyl-lambda~2~-germane–trimethylgermyl (1/2) involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and proteins, potentially altering their activity and function. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure allows it to interact with specific biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl-lambda~2~-germane–trimethylgermyl (1/2)
- Dimethyl-lambda~2~-germane–dimethyl(phenyl)germyl (1/2)
Uniqueness
Diphenyl-lambda~2~-germane–trimethylgermyl (1/2) is unique due to the presence of both diphenyl and trimethylgermyl groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
53421-59-3 |
|---|---|
Fórmula molecular |
C18H28Ge3 |
Peso molecular |
462.3 g/mol |
InChI |
InChI=1S/C12H10Ge.2C3H9Ge/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2*1-4(2)3/h1-10H;2*1-3H3 |
Clave InChI |
LWPBTDKFRDSESP-UHFFFAOYSA-N |
SMILES canónico |
C[Ge](C)C.C[Ge](C)C.C1=CC=C(C=C1)[Ge]C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, [4-chloro-5,5-diethoxy-3-(1-methylethoxy)pentyl]-](/img/structure/B14644552.png)


![Thieno[2,3-d]pyrimidine, 2-(2-thienyl)-](/img/structure/B14644572.png)










